2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a 4-bromo-3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-3-chlorobenzoyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are of particular interest for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
Comparison: Compared to similar compounds, 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This dual substitution can influence its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5BrClN3S |
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Molecular Weight |
290.57 g/mol |
IUPAC Name |
5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
COGKSGGCRYXZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Br |
Origin of Product |
United States |
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